Cas no 2137692-50-1 (3-Pyrrolidinol, 3-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-)

3-Pyrrolidinol, 3-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-, is a specialized cyclic amine derivative with a unique structural framework combining pyrrolidine and cyclopropane motifs. Its key advantages include a rigid, sterically constrained cyclopropane ring, which enhances stereochemical control in synthetic applications, and a bifunctional design featuring both hydroxyl and aminomethyl groups, enabling versatile reactivity. This compound is particularly valuable in medicinal chemistry and asymmetric synthesis, where its structural features can influence conformational stability and binding affinity. The presence of multiple functional groups also allows for selective modifications, making it a useful intermediate for the development of pharmacologically active compounds or chiral ligands.
3-Pyrrolidinol, 3-[1-(aminomethyl)-2,2-dimethylcyclopropyl]- structure
2137692-50-1 structure
Product Name:3-Pyrrolidinol, 3-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-
CAS No:2137692-50-1
MF:C10H20N2O
MW:184.278602600098
CID:5278541
Update Time:2025-08-10

3-Pyrrolidinol, 3-[1-(aminomethyl)-2,2-dimethylcyclopropyl]- Chemical and Physical Properties

Names and Identifiers

    • 3-Pyrrolidinol, 3-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-
    • Inchi: 1S/C10H20N2O/c1-8(2)5-9(8,6-11)10(13)3-4-12-7-10/h12-13H,3-7,11H2,1-2H3
    • InChI Key: MECIHYPNUXZUPZ-UHFFFAOYSA-N
    • SMILES: N1CCC(C2(CN)CC2(C)C)(O)C1

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Additional information on 3-Pyrrolidinol, 3-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-

Introduction to 3-Pyrrolidinol, 3-[1-(aminomethyl)-2,2-dimethylcyclopropyl] (CAS No. 2137692-50-1)

3-Pyrrolidinol, 3-[1-(aminomethyl)-2,2-dimethylcyclopropyl], identified by the Chemical Abstracts Service Number (CAS No.) 2137692-50-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrrolidinol class, characterized by a pyrrolidine ring substituted with a hydroxyl group and an intricate side chain. The unique structural motif of 3-[1-(aminomethyl)-2,2-dimethylcyclopropyl] makes it a promising candidate for further exploration in drug discovery and molecular pharmacology.

The molecular structure of this compound features a cyclopropyl group attached to an amine-substituted methylene bridge, which contributes to its distinct physicochemical properties. Such structural features are often exploited in medicinal chemistry to modulate binding affinity, metabolic stability, and pharmacokinetic profiles. The presence of both hydrophobic and polar functional groups enhances its solubility and interaction with biological targets, making it a versatile scaffold for designing novel therapeutic agents.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting complex biological pathways. 3-Pyrrolidinol, 3-[1-(aminomethyl)-2,2-dimethylcyclopropyl] has been investigated for its potential role in modulating enzymes and receptors involved in inflammatory responses, neurodegenerative diseases, and metabolic disorders. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain kinases and phosphodiesterases, which are critical regulators of cellular signaling.

The synthesis of 3-Pyrrolidinol, 3-[1-(aminomethyl)-2,2-dimethylcyclopropyl] involves multi-step organic transformations, including cyclopropanation reactions and nucleophilic substitutions. The use of advanced synthetic methodologies ensures high purity and yield, which are essential for preclinical and clinical studies. Researchers have leveraged modern techniques such as transition-metal catalysis and asymmetric synthesis to optimize the production process.

One of the most compelling aspects of this compound is its potential application in the development of next-generation therapeutics. The structural complexity of 3-[1-(aminomethyl)-2,2-dimethylcyclopropyl] allows for fine-tuning of pharmacological properties through structural analogs. By modifying substituents on the pyrrolidine ring or the cyclopropyl side chain, chemists can tailor the compound's activity to specific therapeutic targets.

Recent advancements in computational chemistry have enabled researchers to predict the binding interactions of 3-Pyrrolidinol, 3-[1-(aminomethyl)-2,2-dimethylcyclopropyl] with biological macromolecules using molecular docking simulations. These simulations have revealed promising binding affinities with enzymes such as Janus kinases (JAKs) and protein tyrosine kinases (PTKs), which are implicated in various diseases including autoimmune disorders and cancer. This computational evidence supports further experimental validation of its therapeutic potential.

The pharmacokinetic profile of 3-Pyrrolidinol, 3-[1-(aminomethyl)-2,2-dimethylcyclopropyl] is another critical area of investigation. Studies indicate that this compound exhibits moderate oral bioavailability and favorable metabolic stability in preclinical models. However, additional research is needed to assess its distribution, excretion, and potential side effects in humans. Pharmacokinetic modeling has been instrumental in predicting these parameters and guiding dosing strategies for future clinical trials.

In conclusion,3-Pyrrolidinol, specifically the derivative 3-[1-(aminomethyl)-2,2-dimethylcyclopropyl] (CAS No. 2137692-50-1), represents a significant advancement in pharmaceutical research. Its unique structural features offer a rich foundation for developing novel therapeutics targeting diverse diseases. With ongoing studies exploring its pharmacological effects and synthetic optimization,this compound holds great promise for improving human health through innovative drug design.

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